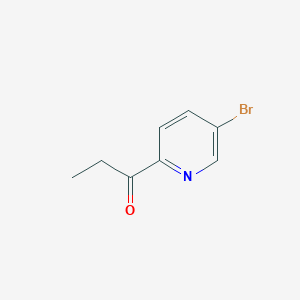

1-(5-Bromopyridin-2-YL)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

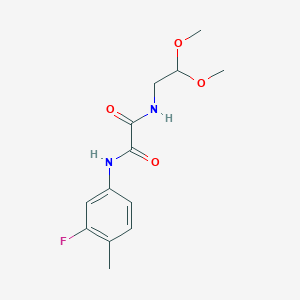

“1-(5-Bromopyridin-2-YL)propan-1-one” is a chemical compound with the molecular formula C8H8BrNO. It’s a derivative of pyridine, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The InChI code for “1-(5-Bromopyridin-2-YL)propan-1-one” is 1S/C8H8BrNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications

Synthesis and Antimicrobial Applications

- Antimicrobial Evaluation : A study synthesized derivatives of 1-(5-Bromopyridin-2-yl)propan-1-one and evaluated them for antimicrobial activity, finding significant to moderate effects (Sid et al., 2013).

Applications in Drug Synthesis

- HIV-1 RT Inhibition : Derivatives of 1-(5-Bromopyridin-2-yl)propan-1-one were tested for their ability to inhibit HIV-1 reverse transcriptase but showed no significant antiviral activity (Cirrincione et al., 2014).

- Fungicidal Activity : A scalable synthesis was developed for a pyrimidine derivative with fungicidal activity, using 1-(5-Bromopyridin-2-yl)propan-1-one (Ryan & Yang, 2019).

Biological Efficacy

- Pyrazole Derivatives : Synthesis of 1-(5-Bromopyridin-2-yl)propan-1-one derivatives and their evaluation for biological efficacy was conducted, demonstrating varied results (Rodrigues & Bhalekar, 2016).

Chemical Properties and Synthesis Techniques

- Suzuki Cross-Coupling Reaction : A study focused on the efficient synthesis of novel pyridine-based derivatives using a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (Ahmad et al., 2017).

- Selective Amination : Research on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex included the use of 5-bromo-2-chloropyridine, which is closely related to the compound (Ji, Li, & Bunnelle, 2003).

Miscellaneous Applications

- PET Radioligand Precursors : The compound was also used in the synthesis of precursors for PET radioligands (Gao et al., 2010).

- Synthesis of Schiff Bases and Metal Complexes : A study described the synthesis and characterization of Schiff base, Co(II), and Cu(II) metal complexes, and poly(phenoxy-imine)s containing a pyridine unit, which involved 2-amino-5-bromopyridine, a closely related compound (Kaya, Daban, & Şenol, 2021).

Safety And Hazards

The safety information available indicates that “1-(5-Bromopyridin-2-YL)propan-1-one” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

1-(5-bromopyridin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-8(11)7-4-3-6(9)5-10-7/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUTUNOCCNRQGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-2-YL)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2374882.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)

![1-Benzyl-3-[[4-[2-(dimethylamino)ethyl]piperidin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2374893.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2374895.png)

![methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2374896.png)

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2374897.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2374899.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2374902.png)

methanone](/img/structure/B2374905.png)